Comparative Lipophilicity: LogP of 3-(3-Fluoro-2-nitrophenoxy)oxetane vs. Non-Fluorinated Analogs
The incorporation of a fluorine atom on the phenyl ring, as in 3-(3-fluoro-2-nitrophenoxy)oxetane, is a recognized strategy to modulate lipophilicity (logP), a critical parameter for membrane permeability and ADME profiles [1]. While direct experimental logP values for the 3-fluoro-2-nitrophenoxy derivative are not widely published, a calculated logP of 3.1 is reported [2]. This value can be compared to the simpler, non-fluorinated analog 3-(2-nitrophenoxy)oxetane, which has a calculated logP of 1.7 . The ~1.4 log unit increase indicates substantially higher lipophilicity, which may translate to improved passive membrane diffusion for the target molecule.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 3.1 |
| Comparator Or Baseline | 3-(2-Nitrophenoxy)oxetane, logP = 1.7 |
| Quantified Difference | Δ logP = +1.4 |
| Conditions | Calculated/In silico prediction |
Why This Matters
For procurement in early-stage drug discovery, this quantified difference in lipophilicity is a key differentiator when the goal is to optimize a lead compound's passive permeability across cell membranes.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. https://doi.org/10.1021/acs.jmedchem.5b00258. View Source
- [2] ChemExper Chemical Directory. (n.d.). 3-(3-Fluoro-2-nitrophenoxy)oxetane. Retrieved from mastersearch.chemexper.com. View Source
